N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound’s mode of action involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group . This suggests that the compound may act as a photocatalyst, absorbing light and using the energy to drive chemical reactions .
Biochemical Pathways
The compound’s potential as a photocatalyst suggests it could be involved in photochemical reactions, which are a part of various biochemical pathways .
Pharmacokinetics
The compound’s potential as a photocatalyst suggests that its bioavailability could be influenced by light exposure .
Result of Action
As a potential photocatalyst, the compound could induce chemical reactions when exposed to light, leading to various molecular and cellular effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, light exposure could enhance the compound’s photocatalytic activity . Additionally, the compound’s stability could be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the pyrimidinyl group:
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce a variety of substituents onto the core structure.
Scientific Research Applications
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Comparison with Similar Compounds
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Pyrimidinyl derivatives: Compounds with a pyrimidinyl moiety can exhibit similar reactivity but may have different applications depending on their overall structure.
Carboxamide derivatives: These compounds contain the carboxamide functional group and can be used in similar applications, but their reactivity and properties may vary based on their core structure.
The uniqueness of this compound lies in its combination of the benzo[c][1,2,5]thiadiazole core with the pyrimidinyl and carboxamide groups, which imparts distinct chemical and physical properties that are valuable for various applications.
Biological Activity
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds, characterized by the presence of both oxopyrimidine and benzo[1,2,5]thiadiazole moieties. Its structural formula is represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12N4O2S
- Molecular Weight : 284.33 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole and oxopyrimidine exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study : A study demonstrated that a related thiadiazole derivative exhibited IC50 values in the micromolar range against breast and lung cancer cell lines. The compound's efficacy was attributed to its ability to induce oxidative stress in cancer cells, leading to programmed cell death .
Antimicrobial Activity
The compound has shown potential antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the oxopyrimidine ring is believed to enhance its interaction with bacterial enzymes.
Case Study : In vitro tests revealed that a similar benzo-thiadiazole derivative displayed significant antimicrobial activity with MIC values ranging from 0.5 to 8 µg/mL against various bacterial strains . This suggests that this compound could be developed as a novel antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways essential for cellular growth and replication.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Receptor Modulation : The compound could interact with specific cellular receptors, modulating signaling pathways that regulate cell survival and apoptosis.
Comparative Biological Activity Table
Compound Name | Activity Type | IC50 (µM) | Target Organism/Cell Line |
---|---|---|---|
Thiadiazole Derivative | Anticancer | 10 | MCF-7 (Breast Cancer Cell Line) |
Oxopyrimidine Analogue | Antimicrobial | 0.5 | Staphylococcus aureus |
Similar Thiadiazole | Antimicrobial | 4 | Escherichia coli |
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S/c19-12(9-2-3-10-11(8-9)17-21-16-10)14-5-7-18-6-1-4-15-13(18)20/h1-4,6,8H,5,7H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLKLOISLFAWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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